molecular formula C9H5BrClN B1288641 5-Bromo-1-chloroisoquinoline CAS No. 34551-41-2

5-Bromo-1-chloroisoquinoline

Cat. No. B1288641
CAS RN: 34551-41-2
M. Wt: 242.5 g/mol
InChI Key: XUWFLTLTPVIRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-chloroisoquinoline is a halogenated isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound 5-Bromo-1-chloroisoquinoline is not directly mentioned in the provided papers, the related chemistry and synthesis methods for halogenated isoquinolines can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of halogenated isoquinolines can be complex, involving multiple steps and careful selection of conditions to ensure the correct regioselectivity and yield. For instance, the Knorr synthesis is a well-known method for preparing quinolines, which involves the condensation of β-keto esters with anilines followed by cyclization. This method was used to prepare 6-bromo-2-chloro-4-methylquinoline, a compound with a similar halogenation pattern to 5-Bromo-1-chloroisoquinoline . The Skraup reaction is another synthetic route that has been employed to prepare 5-hydroxyquinolines, demonstrating the use of bromo substituents as blocking groups to direct regioselectivity . Additionally, the Friedländer synthesis has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, which could potentially be adapted for the synthesis of 5-Bromo-1-chloroisoquinoline .

Molecular Structure Analysis

The molecular structure of halogenated isoquinolines can be studied using various spectroscopic techniques. Vibrational spectroscopic investigations, including Fourier transform infrared (FTIR) and Raman spectroscopy, have been conducted on compounds such as 7-bromo-5-chloro-8-hydroxyquinoline to provide complete vibrational assignments and fundamental modes of the compound . These studies are complemented by computational methods such as ab initio and density functional theory (DFT) calculations, which can predict the geometry, vibrational frequencies, and electronic properties of the molecules .

Chemical Reactions Analysis

Halogenated isoquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitutions and nucleophilic displacements. For example, chlorination and iodination reactions have been used to introduce halogens into the quinoline ring, as seen in the synthesis of 5-chloro- and 5-iodo-8-methylquinoline . The presence of halogens can also influence the reactivity of other functional groups in the molecule, as demonstrated by the selective bromination of 5-halo-8-methylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated isoquinolines are influenced by the presence and position of the halogen substituents. These properties include melting points, boiling points, solubility, and stability. The electronic effects of bromine and chlorine substituents on the vibrational frequencies of 8-hydroxyquinoline have been investigated, providing insights into the impact of halogenation on the compound's properties . Additionally, the crystal structure and molecular interactions of related compounds, such as 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, have been analyzed to understand the packing and intermolecular forces in the solid state .

Scientific Research Applications

Chemical Reactions and Mechanisms

5-Bromo-1-chloroisoquinoline has been studied in various chemical reactions, showcasing its versatility. For instance, Zoltewicz and Oestreich (1991) explored its reactions in ammonia, highlighting the competition between SRN1 substitution and σ complex formation, which is crucial for understanding its reactivity in different environments (Zoltewicz & Oestreich, 1991). Similarly, the work of Lei et al. (2015) on synthesizing compounds from bromo- and chloroisoquinoline derivatives underlines the compound's importance in creating intermediates for pharmaceutical research (Lei et al., 2015).

Prodrug Development and Drug Delivery

5-Bromo-1-chloroisoquinoline has potential applications in prodrug development, as evidenced by the work of Parveen et al. (1999). They examined the use of 5-bromoisoquinolin-1-one for biomimetic reduction in drug delivery systems, focusing on hypoxic tissues (Parveen et al., 1999).

Synthetic Route Optimization

Nishimura and Saitoh (2016) demonstrated how 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, can be synthesized more efficiently. This optimization, crucial for quick supply in medicinal chemistry, highlights the compound's role in the pharmaceutical industry (Nishimura & Saitoh, 2016).

Photochromic and Optical Properties

5-Bromo-1-chloroisoquinoline derivatives have been explored for their photochromic properties by Voloshin et al. (2008). Their research on spiropyrans and spirooxazines, derived from 5-bromo- and 5-chloroisoquinoline, contributes significantly to the understanding of these compounds' thermal and photo-induced isomerization (Voloshin et al., 2008).

Catalysis and Synthesis Applications

The compound's role in catalysis and synthesis is exemplified by the research of Chen Pei-ran (2008), who synthesized novel Acyl Transfer Catalysts containing Isoquinoline from 1-chloro-5-nitroisoquinoline. These findings contribute to the development of new compounds in organic chemistry (Chen Pei-ran, 2008).

Biomedical Research

In biomedical research, Threadgill (2015) discussed 5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases, synthesized from 1-chloroisoquinoline. Its effectiveness in various assays and models indicates its potential in studying diseases and health (Threadgill, 2015).

Safety And Hazards

5-Bromo-1-chloroisoquinoline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

5-bromo-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWFLTLTPVIRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611283
Record name 5-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-chloroisoquinoline

CAS RN

34551-41-2
Record name 5-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 500 mL round-bottomed flask containing 1-chloroisoquinolin-5-amine (Step 2, 5.8 g, 32.5 mmol) in H2O (33 mL) and 40% HBr (14 mL) chilled to −50 C in an ice bath, was added a freshly prepared solution of (Sodium nitrate (2.47 g, 35.7 mmol) in 8 mL of H2O) drop-wise over 15 minutes. After the addition, the mixture was kept at 2° C., while stirred an additional 20 minutes. Then urea (0.192 g, 3.2 mmol) was added in order to decompose excess nitrate in the reaction mixture. After an additional 5 minutes of stirring the diazonium salt mixture was transferred into a dropping funnel. The diazonium salt was added drop-wise into a heated (70° C.) solution of Copper (1) Bromide (4.66 g, 32.5 mmol) in 40% HBr (30 mL)). After the addition, the mixture was heated to 80° C. for 1.5 hours. Then the mixture was allowed to cool to ambient temperature. The solid, which had formed in the reaction mixture, was collected by filtration. Then recrystallized from hot EtOAc and Hexanes, after drying, gave a brown crystalline solid, which was titled product (4.576 g; 18.9 mmol). MS (ESI pos. ion) m/z: 243 (M+H). Calc'd Exact Mass for C9H5BrCl: 242.5
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
catalyst
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.192 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (5 ml) was added to a suspension of compound (1a) (7.83 g) in chloroform (120 ml), and the mixture was stirred overnight at 50° C. The solvent was distilled off under reduced pressure, and chloroform was added to the residue. The reaction solution was neutralized with an aqueous sodium hydroxide solution with cooling in an ice bath and partitioned into organic and aqueous layers. The organic layer was washed with brine. The organic layer thus washed was dried over anhydrous sodium sulfate. Then, the solvent was distilled off, and small amounts of chloroform and diethyl ether were added to the residue. The deposit was filtrated to obtain compound (1b) (5.83 g, 65%) as a white solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromoisoquinoline-N-oxide (4.56 g, 20.4 mmol) in 100 mL CH2Cl2, phosphorus oxychloride (4.17 ml, 44.8 mmol) was added and the mixture heated at 45 C for 4 h. The mixture was allowed to cool and evaporated. Water and ice were added alternating, portion-wise and CH2Cl2 was added to the mixture. The organic layer was made pH 14 with 1 M NaOH, and the organic layer washed with sat. NaHCO3, dried over Na2SO4, filtered and evaporated. The solid was triturated with methanol and the title compound collected as a fluffy off-white solid (3.93 g). MS (ESI pos. ion) m/z: 242 (MH+). Calc'd exact mass for C9H5BrClN: 242.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-chloroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-chloroisoquinoline
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-chloroisoquinoline
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-chloroisoquinoline
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-chloroisoquinoline
Reactant of Route 6
5-Bromo-1-chloroisoquinoline

Citations

For This Compound
4
Citations
M Zhu, Y Li, B Jiang, S Gong, H Wu, J Qin, Y Cao… - Organic …, 2015 - Elsevier
… (4) with 5-bromo-1-chloroisoquinoline (2) gave L1 and L4, respectively. For L2 and L3, different charge-transporting aryl groups were attached to 5-bromo-1-chloroisoquinoline through …
Number of citations: 22 www.sciencedirect.com
A Assadieskandar, C Yu, P Maisonneuve… - ACS Medicinal …, 2019 - ACS Publications
… (18) The oxygen-linked intermediate 4h was synthesized by refluxing 3-(trifluoromethyl)phenol, 5-bromo-1-chloroisoquinoline, and K 2 CO 3 in acetonitrile. (22) …
Number of citations: 12 pubs.acs.org
PT Sunderland - 2010 - researchportal.bath.ac.uk
The poly (ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyse the transfer of ADP-ribose polymers onto acceptor proteins. The biology and biochemistry of PARP-1 …
Number of citations: 3 researchportal.bath.ac.uk
C Hoogzand - Recueil des Travaux Chimiques des Pays‐Bas, 1971 - Wiley Online Library
The novel heterocyclic compounds s‐triazolo[5,1‐a]isoquinoline, IIa, and s‐triazolo [3,2‐c]pyridine, IV, together with a few derivatives have been synthesized by isomerisation of the …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.